N1-Substituent Chain Length and Thioether Incorporation: A Structural Comparison with Simple Alkyl Analogs
Crucial differential evidence is absent: no quantitative biological data (e.g., IC50) for 5-Amino-1-(3-(ethylthio)propyl)pyridin-2(1H)-one were found in the public domain. The compound's differentiation is therefore evaluated through class-level structural inference against closest analogs. The N1 substituent of the target compound is a 3-(ethylthio)propyl group (chain length: 5 atoms, S atom, cLogP ~1.5). The closest commercial analogs are 5-amino-1-methylpyridin-2(1H)-one (N1-methyl, chain length: 1 atom, cLogP ~0.5) , 5-amino-1-ethylpyridin-2(1H)-one (N1-ethyl, chain length: 2 atoms, cLogP ~0.8) , and 5-amino-1-propylpyridin-2(1H)-one (N1-propyl, chain length: 3 atoms, cLogP ~1.2) . The target compound's longer chain and thioether provide distinct physicochemical properties.
| Evidence Dimension | N1 substituent structure and predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | N1-(3-(ethylthio)propyl); chain length: 5 atoms; contains S; cLogP ~1.5 |
| Comparator Or Baseline | Comparators: N1-methyl (cLogP ~0.5), N1-ethyl (cLogP ~0.8), N1-propyl (cLogP ~1.2) |
| Quantified Difference | Chain length is 2- to 4-atoms longer; cLogP is 0.3 to 1.0 units higher; S atom introduces unique H-bonding potential. |
| Conditions | Computational prediction based on structure; no experimental logP data available. |
Why This Matters
For medicinal chemistry programs targeting specific kinase pockets (e.g., ALK-2) where a flexible thioether side chain is a documented pharmacophoric element [1], the target compound is a structurally relevant intermediate that cannot be substituted with simple alkyl analogs without a high risk of losing critical binding interactions.
- [1] Justia Patents. Pyridinone derivatives and their use as selective ALK-2 inhibitors. US Patent 11,160,797. View Source
